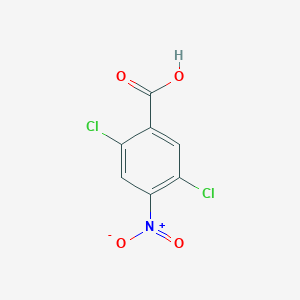

2,5-Dichloro-4-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloro-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDBSTZZZGSOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597669 | |

| Record name | 2,5-Dichloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13300-60-2 | |

| Record name | 2,5-Dichloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-nitrobenzoic Acid: Properties, Synthesis, and Applications

Abstract: This guide provides a comprehensive technical overview of 2,5-Dichloro-4-nitrobenzoic acid, a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, established synthetic routes, and key reactive characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the practical application and handling of this compound.

Physicochemical Properties

2,5-Dichloro-4-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This substitution pattern imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]

Core Identification Data

| Identifier | Value |

| IUPAC Name | 2,5-dichloro-4-nitrobenzoic acid[1] |

| CAS Number | 13300-60-2[2] |

| Molecular Formula | C₇H₃Cl₂NO₄[2] |

| Molar Mass | 236.01 g/mol [2] |

Physical Properties

The physical characteristics of 2,5-Dichloro-4-nitrobenzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Melting Point | 205-206 °C[2] | ChemBK |

| Boiling Point (Predicted) | 382.0 ± 42.0 °C[2] | ChemBK |

| Density (Predicted) | 1.713 ± 0.06 g/cm³[2] | ChemBK |

Spectral Analysis

Synthesis and Manufacturing

The synthesis of substituted nitrobenzoic acids often involves the nitration of a corresponding dichlorobenzoic acid precursor.

Common Synthetic Routes

A common method for synthesizing similar compounds, such as 2,5-dichloro-3-nitrobenzoic acid, involves the nitration of 2,5-dichlorobenzoic acid.[3] This is typically achieved by treating the dichlorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid.[3]

Caption: General workflow for the synthesis of 2,5-Dichloro-4-nitrobenzoic acid.

Detailed Synthesis Protocol (Analogous)

The following is a representative protocol for the nitration of a dichlorobenzoic acid, adapted from the synthesis of 2,5-dichloro-3-nitrobenzoic acid.[3]

-

Suspension: Suspend the starting material, 2,5-dichlorobenzoic acid, in concentrated sulfuric acid.[3]

-

Addition of Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is added dropwise to the suspension at a controlled temperature, typically between 5°C and 10°C.[3]

-

Reaction: The reaction mixture is stirred for an extended period (e.g., 15 hours) at a temperature between 20°C and 25°C.[3]

-

Quenching: The reaction is then quenched by pouring the mixture onto ice.[3]

-

Isolation: The resulting precipitate is filtered, washed with water, and dried.[3]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/water.[3]

Purification and Characterization

Post-synthesis, purification is critical to ensure the high purity of the final product, which is essential for its use in pharmaceutical applications. Recrystallization is a common and effective method for purifying solid organic compounds. The purity of the final product should be verified using analytical techniques such as melting point determination and chromatographic methods (e.g., HPLC).

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 2,5-Dichloro-4-nitrobenzoic acid is dictated by its three key functional groups: the carboxylic acid, the nitro group, and the two chlorine atoms on the aromatic ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions such as esterification and conversion to an acyl chloride.[4] Due to the strong electron-withdrawing effects of the chlorine atoms and the nitro group, the acidity of the carboxylic acid is significantly enhanced compared to benzoic acid.[4]

Reactivity of the Nitro Group

The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. It can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals, opening up pathways for further functionalization.[1]

Nucleophilic Aromatic Substitution

The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, particularly due to the activating effect of the electron-withdrawing nitro group.[1] This allows for the introduction of various nucleophiles to the aromatic ring.

Caption: Key reactive sites of 2,5-Dichloro-4-nitrobenzoic acid.

Applications in Research and Drug Development

2,5-Dichloro-4-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.[1]

As a Building Block in Organic Synthesis

Its multifunctional nature, with three distinct reactive sites, makes it an excellent scaffold for constructing complex organic molecules.[1] The carboxylic acid allows for amide bond formation, a key linkage in many drug molecules.[1]

Role in the Synthesis of Bioactive Molecules

Halogenated aromatic compounds are highly valued in the pharmaceutical industry for their ability to influence properties like lipophilicity, metabolic stability, and binding affinity to biological targets.[5] The presence of two chlorine atoms and a nitro group in 2,5-Dichloro-4-nitrobenzoic acid provides a versatile platform for medicinal chemists to explore structure-activity relationships (SAR) and develop novel drug candidates.[1][5]

Safety and Handling

2,5-Dichloro-4-nitrobenzoic acid is a chemical that requires careful handling to minimize exposure and ensure safety.

Hazard Identification

Based on safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] It may also cause respiratory irritation.[6]

Handling and Storage Protocols

-

Handling: Use only in a well-ventilated area or outdoors.[6] Wear protective gloves, eye protection, and face protection.[6] Avoid breathing dust and wash skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] Store locked up.[6]

Disposal

Dispose of contents and container to an approved waste disposal plant.[6]

Conclusion

2,5-Dichloro-4-nitrobenzoic acid is a key chemical intermediate with a unique combination of functional groups that make it highly valuable in organic synthesis, particularly in the development of new pharmaceuticals. Its synthesis, reactivity, and applications are well-understood, and with proper safety precautions, it can be effectively utilized in a research and development setting.

References

-

ChemBK. Benzoic acid, 2,5-dichloro-4-nitro-. [Link]

-

PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]

Sources

Methodological & Application

Synthesis of 2,5-dichloro-4-aminobenzoic acid from nitro precursors

An In-depth Technical Guide to the Synthesis of 2,5-dichloro-4-aminobenzoic acid from Nitro Precursors

Authored by: Gemini, Senior Application Scientist

Introduction

2,5-dichloro-4-aminobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its structural features—a carboxylic acid for amide bond formation, an amine group for further derivatization, and a specific dichlorination pattern for modulating electronic and steric properties—make it a valuable intermediate in the pharmaceutical and agrochemical industries. The most direct and common synthetic strategy for this compound involves the reduction of the nitro group of its precursor, 2,5-dichloro-4-nitrobenzoic acid[1].

This guide provides a detailed exploration of the synthetic methodologies for converting nitroaromatic precursors into 2,5-dichloro-4-aminobenzoic acid. We will delve into the mechanistic rationale behind different reduction strategies, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal method for their specific laboratory or industrial needs.

Synthetic Strategy: The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. The process involves the formal addition of six electrons and six protons to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates before reaching the final amine product[2]. The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity while avoiding undesirable side reactions, such as dehalogenation.

Several robust methods exist for this transformation, broadly categorized into catalytic hydrogenation and chemical reduction.

-

Catalytic Hydrogenation : This is a widely used industrial and laboratory method prized for its efficiency and clean reaction profile, often producing water as the only stoichiometric byproduct.[3] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed in the presence of a hydrogen source (typically H₂ gas).[4][5] The reaction is often performed in a solvent like ethanol or water, and conditions can be adjusted (e.g., pressure, temperature, pH) to optimize the reduction.[3][6] For substrates like nitrobenzoic acids, performing the reaction in an aqueous alkaline solution can improve solubility and reaction rates.[3][6]

-

Chemical Reduction : This category encompasses a variety of reagents that can effect the reduction through electron transfer.

-

Metals in Acidic Media : Classic methods using metals like tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are highly effective and reliable for reducing aromatic nitro groups.[5][7][8] These methods are particularly useful for bench-scale synthesis where specialized hydrogenation equipment may not be available.

-

Sulfide-based Reagents : Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used and are known for their chemoselectivity in certain cases, such as the partial reduction of dinitro compounds.[5]

-

Other Systems : Modern methods using reagents like indium in the presence of ammonium chloride have been developed as environmentally friendlier alternatives, capable of proceeding in aqueous solvent systems.[9]

-

The selection between these methods often depends on factors such as available equipment, scale of the reaction, cost of reagents, and the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions.

Comparative Analysis of Reduction Methods

The following table summarizes the key parameters and characteristics of the most common methods applicable to the synthesis of 2,5-dichloro-4-aminobenzoic acid.

| Method | Reducing Agent/Catalyst | Solvent | Typical Yield (%) | Purity | Advantages & Disadvantages |

| Catalytic Hydrogenation | H₂ gas, 5% Pd/C | Ethanol, Water, or aq. NaOH | >95% | High | Advantages: High yield, clean reaction (water is the main byproduct), catalyst can be recovered and reused.[3] Disadvantages: Requires specialized high-pressure reactor, H₂ gas is flammable, catalyst can be pyrophoric.[9] |

| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) / HCl | Ethanol, Acetic Acid | 85-95% | Good to High | Advantages: Robust and reliable benchtop method, does not require special equipment.[7] Disadvantages: Generates significant metallic waste, requires strongly acidic conditions, workup can be cumbersome. |

| Metal/Neutral Reduction | Iron (Fe) / NH₄Cl | Ethanol/Water | 80-90% | Good | Advantages: Milder than SnCl₂/HCl, avoids strongly corrosive acids. Disadvantages: Can be slower, generates iron oxide sludge which can complicate purification. |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2,5-dichloro-4-aminobenzoic acid from its nitro precursor.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the hydrogenation of substituted nitrobenzoic acids and offers a high-yield, clean synthesis route.[3][6][10]

Materials and Reagents:

-

2,5-dichloro-4-nitrobenzoic acid

-

5% Palladium on Carbon (Pd/C) catalyst (use 50% wet catalyst for safety)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Methanol

-

Deionized Water

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Celite™ or other filter aid

Procedure:

-

Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 2,5-dichloro-4-nitrobenzoic acid (e.g., 10.0 g, 42.4 mmol).

-

Dissolution: Add a solution of sodium hydroxide (1.05 eq., 1.78 g, 44.5 mmol) in deionized water (100 mL). Stir until the starting material is fully dissolved, forming the sodium salt. The pH of the solution should be between 5 and 7 for optimal results.[6]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C catalyst (e.g., 0.2 g, 2 wt% of the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Hydrogenation: Seal the reaction vessel. Purge the vessel with nitrogen gas several times before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psig).[6]

-

Reaction: Begin vigorous stirring and heat the mixture to a suitable temperature (e.g., 50-80 °C).[6] Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of deionized water.

-

Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. With stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 3-4.

-

Isolation: The product, 2,5-dichloro-4-aminobenzoic acid, will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold deionized water to remove any residual salts. Dry the product under vacuum to a constant weight.

Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This classic and reliable method is well-suited for standard laboratory synthesis without the need for specialized pressure equipment.[7]

Materials and Reagents:

-

2,5-dichloro-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-dichloro-4-nitrobenzoic acid (e.g., 5.0 g, 21.2 mmol) in ethanol (50 mL).

-

Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (e.g., 24.0 g, 106 mmol, ~5 equivalents) in concentrated hydrochloric acid (40 mL). Caution: This is an exothermic process and should be done carefully.

-

Reduction: Slowly add the SnCl₂/HCl solution to the suspension of the nitro compound.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Basification: Slowly and carefully add a 5 M NaOH solution to the cooled reaction mixture to neutralize the excess acid and precipitate tin hydroxides. The pH should be adjusted to be slightly basic (pH 8-9). Caution: This neutralization is highly exothermic.

-

Filtration: Filter the resulting thick suspension through a Buchner funnel to remove the tin salts. Wash the solid filter cake thoroughly with ethanol and water.

-

Precipitation: Combine the filtrate and the washings. Return the solution to an ice bath and re-acidify by slowly adding concentrated HCl until the pH is approximately 3-4.

-

Isolation and Purification: The desired 2,5-dichloro-4-aminobenzoic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2,5-dichloro-4-aminobenzoic acid, encompassing both the reaction and purification stages.

Sources

- 1. 2,5-Dichloro-4-nitrobenzoic Acid | High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. almacgroup.com [almacgroup.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Using 2,5-Dichloro-4-nitrobenzoic acid as a pharmaceutical intermediate

Application Note: 2,5-Dichloro-4-nitrobenzoic Acid as a High-Value Pharmaceutical Intermediate

Executive Summary

2,5-Dichloro-4-nitrobenzoic acid (CAS: 20039-26-5) is a trifunctional aromatic scaffold essential for the synthesis of complex heterocyclic pharmaceutical ingredients (APIs). Its utility stems from the unique electronic differentiation between its two chlorine substituents, driven by the para-located nitro group. This guide details the chemoselective manipulation of this intermediate to access quinazolinones , benzamides , and anthranilic acid derivatives —motifs commonly found in kinase inhibitors, anti-infectives, and anti-inflammatory agents.

Chemical Profile & Reactivity Logic

To successfully utilize this intermediate, researchers must understand the electronic "push-pull" dynamics of the benzene ring.

-

The Activating Group (Nitro @ C4): The nitro group is the dominant electron-withdrawing group (EWG). It activates the ring for Nucleophilic Aromatic Substitution (SnAr).[1]

-

The Reactive Halogen (Chlorine @ C5): This chlorine is ortho to the nitro group. Due to resonance stabilization of the Meisenheimer complex by the nitro group, this position is highly reactive toward nucleophiles (amines, thiols, alkoxides).

-

The Stable Halogen (Chlorine @ C2): This chlorine is meta to the nitro group. While the adjacent carboxylic acid (at C1) offers some inductive withdrawal, the lack of resonance activation from the nitro group makes this position significantly less reactive.

-

The Carboxylic Acid (@ C1): Serves as an anchor for amide coupling or cyclization.

Expert Insight: In SnAr reactions, expect >95% regioselectivity for the C5-position. If substitution at C2 is required, the nitro group must first be reduced or removed, or forcing conditions (high temp, strong base) must be employed after C5 substitution.

Reactivity Landscape Diagram

Figure 1: Chemoselective reaction pathways. Note the preferential SnAr attack at C5 due to ortho-nitro activation.

Strategic Applications in Drug Discovery

A. Quinazolinone Synthesis (Kinase Inhibitors)

The 2,5-dichloro-4-nitrobenzoic acid scaffold is a precursor to 6-amino-7-chloroquinazolin-4(3H)-ones .

-

Amidation: Convert COOH to an amide.

-

SnAr: Displace C5-Cl with an amine.

-

Reduction & Cyclization: Reduce the nitro group to an aniline, which then condenses with the amide carbonyl (often using formic acid or orthoesters) to close the pyrimidine ring.

B. Benzamide Derivatives (Antiemetics/Antipsychotics)

Similar to the synthesis of Metoclopramide or Cisapride analogues, the C1-acid is coupled to a diamine, while the C4-nitro is reduced to an amine to modulate solubility and target binding.

Featured Protocol: Regioselective Synthesis of 5-Amino-2-chloro-4-nitrobenzoic Acid Derivatives

This protocol demonstrates the high-yield substitution of the C5-chlorine with a primary amine, preserving the C2-chlorine and the carboxylic acid.

Objective: Synthesis of 5-(benzylamino)-2-chloro-4-nitrobenzoic acid.

Materials:

-

2,5-Dichloro-4-nitrobenzoic acid (1.0 eq)

-

Benzylamine (2.1 eq) [Note: Excess used to neutralize the generated HCl and the carboxylic acid proton]

-

Ethanol or Isopropanol (Solvent)

-

1M HCl (for workup)

Step-by-Step Methodology:

-

Preparation:

-

Dissolve 2.36 g (10 mmol) of 2,5-Dichloro-4-nitrobenzoic acid in 30 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Observation: The solution should be clear to pale yellow.[2]

-

-

Nucleophilic Addition:

-

Cool the solution to 0°C in an ice bath.

-

Add Benzylamine (2.25 g, 21 mmol) dropwise over 10 minutes.

-

Mechanistic Note: The first equivalent of amine deprotonates the carboxylic acid (forming the carboxylate salt), which actually deactivates the ring slightly towards SnAr. However, the activation from the ortho-nitro group overcomes this. The second equivalent acts as the nucleophile.

-

-

Reaction:

-

Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitor: Use TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, replaced by a more polar fluorescent yellow/orange spot (the amine-substituted product).

-

-

Workup (Critical for Purity):

-

Evaporate the ethanol under reduced pressure to roughly 25% of the original volume.

-

Pour the residue into 50 mL of crushed ice/water.

-

Acidify slowly with 1M HCl to pH ~2–3.

-

Result: The product will precipitate as a bright yellow/orange solid. The amine hydrochloride salts remain in solution.

-

-

Purification:

-

Filter the solid and wash with cold water (3 x 10 mL).

-

Dry in a vacuum oven at 45°C.

-

Yield Expectation: 85–92%.

-

Analytical Quality Control (QC)

-

1H NMR (DMSO-d6): Look for the loss of one aromatic doublet. The remaining aromatic protons should appear as singlets (para-relationship after substitution) or distinct doublets depending on the exact conformation.

-

HPLC: Purity >98% is required for downstream pharmaceutical use.

-

Impurity Alert: Check for bis-substituted product (substitution at both C2 and C5). This is rare under these conditions but can occur if the reaction is overheated (>100°C) or if a huge excess of amine is used.

Safety & Handling Guidelines

| Hazard Class | Specific Risk | Mitigation |

| Nitro Compounds | Potential explosion hazard if heated to dryness under pressure. | Do not distill residues to dryness.[2] Use a blast shield during scale-up. |

| Chlorinated Aromatics | Skin sensitizers and severe eye irritants. | Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhaling dust. |

| Acid Functionality | Corrosive to mucous membranes. | Avoid generating dust when weighing.[2] |

References

-

PubChem. (n.d.). 2,5-Dichloro-4-nitrobenzoic acid Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (1923). p-Nitrobenzoic Acid (General Nitration/Oxidation Protocols). Organic Syntheses, Coll. Vol. 1, p.392. Retrieved October 26, 2023, from [Link]

Sources

Activation of 4-Nitrobenzoic Acid: Precision Chlorination Protocols

Executive Summary & Strategic Importance

The conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride is a fundamental functional group interconversion (FGI) in drug discovery. While conceptually simple, the presence of the strong electron-withdrawing nitro group (

This Application Note provides two validated protocols for this transformation, emphasizing the Vilsmeier-Haack catalytic mechanism to overcome substrate deactivation. We address critical safety parameters—specifically the formation of carcinogenic dimethylcarbamoyl chloride (DMCC)—and provide modernized purification workflows that replace hazardous legacy solvents like carbon tetrachloride with safer alternatives such as toluene.

Mechanistic Insight: Catalytic Activation

The reaction of thionyl chloride (

Figure 1: Catalytic Cycle & Mechanism

Caption: The DMF catalyst reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, which activates the carboxylic acid more efficiently than thionyl chloride alone.

Experimental Protocols

Protocol A: Standard Thionyl Chloride Method (Scaleable)

Best for: Large-scale preparation, robust substrates. Yield: 90–96% Purity: >98% (after recrystallization)

Reagents:

-

4-Nitrobenzoic acid (1.0 equiv)

-

Thionyl chloride (1.5 – 2.0 equiv)[1]

-

DMF (Catalytic, 0.05 equiv / 2-3 drops)

-

Solvent: Neat (or Toluene if solubility is poor)[2]

Step-by-Step Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude moisture. Connect the top of the condenser to a gas scrubber (NaOH trap) to neutralize evolved HCl and SO₂ gases.

-

Addition: Charge the flask with 4-nitrobenzoic acid. Add thionyl chloride slowly.

-

Catalysis: Add 2-3 drops of dry DMF. Caution: Immediate gas evolution may occur.

-

Reaction: Heat the mixture to reflux (

). The suspension should become a clear yellow solution within 1–3 hours. -

Completion Check: Monitor by TLC (quench aliquot with methanol to form methyl ester) or simply observe the cessation of gas evolution and complete dissolution of the solid.

-

Workup: Distill off excess thionyl chloride under reduced pressure (rotary evaporator with a base trap).

-

Purification:

-

Dissolve the crude yellow solid in minimal boiling Toluene (approx. 3-4 mL per gram).

-

Optional: If the solution is dark, treat with activated carbon and filter hot.[1]

-

Allow to cool slowly to room temperature, then chill in an ice bath (

). -

Filter the yellow needles and wash with cold Hexane or Heptane .

-

Protocol B: Oxalyl Chloride Method (Mild Conditions)

Best for: High-purity needs, acid-sensitive substrates, small scale. Yield: 95–99%

Reagents:

-

4-Nitrobenzoic acid (1.0 equiv)

-

Oxalyl chloride (1.2 – 1.5 equiv)

-

DMF (Catalytic, 0.05 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask under nitrogen/argon.

-

Solvation: Suspend 4-nitrobenzoic acid in anhydrous DCM (approx. 5-10 mL/mmol).

-

Catalysis: Add catalytic DMF (1-2 drops).

-

Addition: Add oxalyl chloride dropwise at

(ice bath). -

Reaction: Remove the ice bath and stir at room temperature. The reaction is typically complete when gas evolution ceases (1–2 hours) and the solution becomes clear.

-

Workup: Concentrate the solution in vacuo to remove DCM and excess oxalyl chloride.

-

Isolation: The resulting solid is often pure enough for immediate use. If necessary, recrystallize from Toluene/Hexane as in Protocol A.

Workflow Visualization

Figure 2: Experimental Workflow & Decision Tree

Caption: Decision matrix for selecting the optimal chlorination protocol based on scale and purity requirements.

Comparative Data & Specifications

| Parameter | Thionyl Chloride (Method A) | Oxalyl Chloride (Method B) |

| Temperature | Reflux ( | |

| Reaction Time | 1 – 4 Hours | 1 – 2 Hours |

| Byproducts | ||

| Purification | Distillation / Recrystallization | Evaporation usually sufficient |

| Key Hazard | Thermal runaway, Corrosive fumes | CO evolution (silent killer) |

| Recryst.[3][4][5][2][6][7][8][9] Solvent | Toluene (Modern Standard) | Toluene/Hexane |

Critical Safety & Hazards (E-E-A-T)

The DMF-Thionyl Chloride Hazard (DMCC)

Warning: The reaction between DMF and thionyl chloride produces Dimethylcarbamoyl chloride (DMCC) as a byproduct.[1]

-

Risk: DMCC is a potent alkylating agent and a suspected carcinogen (Group 2A).

-

Mitigation: Use the minimum effective amount of DMF (catalytic). During workup, ensure complete removal of volatiles in a well-ventilated fume hood. Treat all distillation residues as potentially carcinogenic waste.

Pressure & Gas Evolution

Both methods generate significant volumes of gas (

-

Never run these reactions in a closed system.

-

Use a proper scrubbing system (e.g., funnel inverted over dilute NaOH) to trap acidic gases.

Solvent Selection

Avoid Carbon Tetrachloride (

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Marsh, F. D. (1961). "p-Nitrobenzoyl Chloride".[3][4][7][10] Organic Syntheses, Coll.[11] Vol. 1, p.394. (Foundational protocol, note: substitute CCl4 with Toluene).

-

Levin, D. (1997). "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Use of Dimethylformamide as Catalyst". Organic Process Research & Development, 1(2), 182. (Critical safety data on DMCC formation).

-

BenchChem. (2025).[1] "Troubleshooting guide for incomplete trans-4-Nitrocinnamoyl chloride reactions". (Modern solvent recommendations: Toluene/Heptane).

-

Thermo Scientific Chemicals. (2023). "4-Nitrobenzoyl chloride Safety Data Sheet". (Solubility and Safety Data).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. 4-Nitrobenzoyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 8. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Nitrobenzoyl chloride [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Minimizing side reactions during 2,5-Dichloro-4-nitrobenzoic acid esterification

Welcome to the technical support center for the esterification of 2,5-dichloro-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, with a focus on minimizing side reactions to achieve high-purity esters. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.

Introduction: The Challenge of Esterifying a Sterically Hindered and Electron-Deficient Acid

The esterification of 2,5-dichloro-4-nitrobenzoic acid presents a unique set of challenges. The presence of two bulky chlorine atoms ortho and meta to the carboxylic acid group creates significant steric hindrance, making the approach of the alcohol nucleophile difficult. Furthermore, the strong electron-withdrawing nature of the nitro group and the chlorine atoms deactivates the carbonyl carbon, reducing its electrophilicity. These factors can lead to slow reaction rates and the prevalence of undesirable side reactions. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems you may encounter during the esterification of 2,5-dichloro-4-nitrobenzoic acid. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Issue 1: Low or Incomplete Conversion to the Ester

Question: I am observing a significant amount of unreacted 2,5-dichloro-4-nitrobenzoic acid in my reaction mixture even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common hurdle in the esterification of this substrate due to its inherent steric hindrance and electronic deactivation. Several factors could be at play:

Root Causes & Solutions:

-

Insufficient Catalyst Activity: Standard acid catalysts like sulfuric acid (H₂SO₄) may not be effective enough to overcome the high activation energy of this reaction.

-

Recommended Action:

-

Stronger Acid Catalysts: Consider using stronger Brønsted acids such as p-toluenesulfonic acid (pTSA) or solid acid catalysts.[1][2] Modified montmorillonite K10 clay, for instance, has shown efficacy in esterifying substituted benzoic acids.[2]

-

Lewis Acid Catalysis: Lewis acids like zirconium or titanium-based catalysts can also promote esterification and may offer different reactivity profiles.[3]

-

-

-

Reversible Nature of Fischer Esterification: The Fischer esterification is an equilibrium reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the overall yield.[4][5][6][7][8]

-

Recommended Action:

-

Use of Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7][8][9]

-

Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved using a Dean-Stark apparatus, which continuously separates water from the reaction mixture.[7]

-

-

-

Inadequate Reaction Temperature: The reaction may require higher temperatures to overcome the steric hindrance.

Experimental Protocol: Improving Ester Yield with a Dean-Stark Trap

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagent Addition: To the flask, add 2,5-dichloro-4-nitrobenzoic acid, a 5-10 fold molar excess of the desired alcohol, and a catalytic amount of p-toluenesulfonic acid. Add a solvent that forms an azeotrope with water, such as toluene.

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate and can be collected, while the toluene returns to the reaction flask.

-

Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

-

Work-up: After cooling, proceed with a standard aqueous work-up to isolate the ester.

Issue 2: Formation of a Decarboxylated Byproduct

Question: I have identified 1,4-dichloro-2-nitrobenzene as a significant impurity in my product. How is this forming and what can be done to prevent it?

Answer:

The formation of 1,4-dichloro-2-nitrobenzene is a result of decarboxylation, a side reaction where the carboxylic acid group is lost as carbon dioxide (CO₂).

Root Causes & Solutions:

-

Thermal Instability: Nitrobenzoic acids are susceptible to thermal decarboxylation, especially at elevated temperatures.[12][13] The presence of the electron-withdrawing nitro group can facilitate this process.

-

Recommended Action:

-

Lower Reaction Temperature: If possible, conduct the esterification at the lowest effective temperature. This may require a longer reaction time or a more active catalyst.

-

Avoid Prolonged Heating: Once the reaction has reached completion, cool the mixture promptly to prevent further degradation of the product or starting material.

-

-

-

Catalyst-Induced Decarboxylation: Certain catalysts or reaction conditions can promote decarboxylation.

-

Recommended Action: Screen different acid catalysts. While strong acids are needed for esterification, they might also contribute to decarboxylation at high temperatures. A milder, more selective catalyst might be beneficial.

-

Experimental Protocol: Minimizing Decarboxylation

-

Reaction Setup: In a round-bottom flask, combine 2,5-dichloro-4-nitrobenzoic acid, a 3-5 fold molar excess of the alcohol, and a catalytic amount of a milder acid catalyst (e.g., a solid acid catalyst).

-

Temperature Control: Heat the reaction mixture to the minimum temperature required for a reasonable reaction rate (e.g., 80-100 °C), monitoring closely with a thermometer.

-

Monitoring: Track the disappearance of the starting material and the formation of both the desired ester and the decarboxylated byproduct by GC/MS.

-

Optimization: If decarboxylation is still significant, consider further reducing the temperature and extending the reaction time.

Issue 3: Hydrolysis of the Ester Product During Work-up

Question: My initial reaction yield appears high by TLC, but I am losing a significant amount of product during the aqueous work-up, and I am re-isolating the starting carboxylic acid. What is happening?

Answer:

This issue points to the hydrolysis of the newly formed ester back to the carboxylic acid during the work-up procedure. This is the reverse of the esterification reaction and is catalyzed by the presence of acid and water.[4][5][14][15]

Root Causes & Solutions:

-

Residual Acid Catalyst: The strong acid catalyst used for the esterification will promote hydrolysis if not properly neutralized.

-

Recommended Action:

-

Thorough Neutralization: During the aqueous work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic.[16][17] Be cautious of CO₂ evolution.

-

Brine Wash: After the base wash, a wash with a saturated sodium chloride (brine) solution will help to remove residual water and salts from the organic layer.[16]

-

-

-

Excessive Exposure to Water: Prolonged contact with an acidic aqueous phase can lead to significant product loss.

-

Recommended Action: Perform the aqueous work-up efficiently and avoid letting the layers sit for extended periods.

-

Experimental Protocol: Optimized Work-up to Prevent Hydrolysis

-

Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

-

Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

-

Water Wash: Wash the organic layer with water to remove the bulk of the excess alcohol and some of the acid.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to the separatory funnel. Swirl gently at first to allow for the release of CO₂ gas, then stopper and shake, venting frequently. Continue washing until the aqueous layer is basic (test with pH paper).

-

Brine Wash: Wash the organic layer with a saturated NaCl solution.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the esterification of 2,5-dichloro-4-nitrobenzoic acid?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific alcohol and reaction conditions. However, for a sterically hindered and deactivated substrate like this, stronger acid catalysts are generally preferred over standard sulfuric acid. p-Toluenesulfonic acid (pTSA) is a good starting point.[1] Solid acid catalysts, such as modified clays or resins, are also excellent choices as they can simplify purification and are often highly active.[2][18]

Q2: Can I perform this esterification without a solvent?

A2: Yes, if the alcohol reactant is a liquid and used in large excess, it can serve as both the reactant and the solvent.[2][9] This can lead to higher reaction concentrations and potentially faster reaction rates. However, if a Dean-Stark trap is used to remove water, a co-solvent like toluene is necessary to form an azeotrope.[7]

Q3: What is the ideal temperature range for this reaction?

A3: The ideal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions like decarboxylation. A starting point would be the reflux temperature of the alcohol being used. For lower boiling alcohols like methanol or ethanol, this may be in the range of 65-80°C. For higher boiling alcohols, or when using a co-solvent like toluene, temperatures can be in the 100-120°C range. It is crucial to monitor the reaction for the formation of the decarboxylated byproduct and adjust the temperature accordingly.[19][20][21]

Q4: How can I effectively purify the final ester product?

A4: Purification will depend on the physical properties of the ester.

-

Recrystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

-

Column Chromatography: For liquid esters or to remove closely related impurities, silica gel column chromatography is a standard purification technique.

-

Distillation: If the ester is a high-boiling liquid and thermally stable, distillation under reduced pressure can be an option.[16]

Q5: Are there alternative methods to Fischer esterification for this compound?

A5: Yes, if Fischer esterification proves to be low-yielding despite optimization, consider alternative methods:

-

Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will then readily react with the alcohol, often at lower temperatures and without the need for an acid catalyst.

-

Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is a very mild and effective method for esterifying sterically hindered acids.

Summary of Key Parameters for Minimizing Side Reactions

| Parameter | Recommendation for Minimizing Side Reactions | Rationale |

| Catalyst | Use a strong acid catalyst (e.g., pTSA) or a solid acid catalyst. | To overcome the high activation energy of the sterically hindered and electron-deficient carboxylic acid.[1][2] |

| Water Removal | Employ a Dean-Stark trap or other methods to remove water as it forms. | To drive the equilibrium towards the ester product and prevent reverse hydrolysis.[7] |

| Reactant Stoichiometry | Use a large excess of the alcohol (5-10 fold). | To shift the reaction equilibrium in favor of the product.[7][8] |

| Temperature | Use the lowest effective temperature to achieve a reasonable reaction rate. | To minimize thermal decarboxylation of the nitrobenzoic acid.[12][13] |

| Work-up | Thoroughly neutralize the acid catalyst with a mild base (e.g., NaHCO₃). | To prevent acid-catalyzed hydrolysis of the ester product during purification.[16][17] |

References

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

-

Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

-

Haleem, M. A., & Hakeem, M. A. (1976). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 49(7), 2059-2061. [Link]

-

Wikipedia. (2023). Ester hydrolysis. [Link]

-

Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

-

ResearchGate. (n.d.). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]

- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.

-

IntechOpen. (2022). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

-

International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

-

ResearchGate. (n.d.). Jessica HOOVER | Professor (Associate) | PhD | West Virginia University, Morgantown | WVU | Department of Chemistry | Research profile. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

-

University of California, Irvine. (n.d.). Lab5 procedure esterification. [Link]

-

Chemistry Stack Exchange. (2017). Why is it necessary to heat an esterification reaction?. [Link]

-

ResearchGate. (n.d.). Effect of reaction temperature on the yield of the esterification reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. [Link]

-

Reddit. (2020). How can I improve the yield of my Fischer Esterification?. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

YouTube. (2022). Benzoic Acid to Aniline Conversion I Decarboxylation Method & Hoffmann Bromamide Degradation| IITJEE. [Link]

-

ResearchGate. (n.d.). Effect of reaction temperature on the esterification. [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]

-

Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

-

YouTube. (2012). Organic Mechanism Fischer Esterification 004. [Link]

-

South Asia Commons. (2018). Esterification: Synthesis and Purification of Various Esters. [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]

- Google Patents. (n.d.). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.

- Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijstr.org [ijstr.org]

- 3. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. academicpublishers.org [academicpublishers.org]

- 11. jps.usm.my [jps.usm.my]

- 12. chemcess.com [chemcess.com]

- 13. academic.oup.com [academic.oup.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 16. personal.tcu.edu [personal.tcu.edu]

- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 18. Ester synthesis by esterification [organic-chemistry.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 2,5-Dichloro-4-nitrobenzoic Acid

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,5-Dichloro-4-nitrobenzoic acid. Moving beyond a simple recitation of steps, we delve into the scientific rationale behind each experimental choice, ensuring the development of a self-validating and reliable analytical procedure. This document is intended for researchers, scientists, and drug development professionals who require a precise and accurate method for the quantification and purity assessment of this important chemical intermediate.

Foundational Strategy: Understanding the Analyte

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. 2,5-Dichloro-4-nitrobenzoic acid is a multi-functional molecule, and its behavior in a chromatographic system is dictated by its structure.[1]

-

Structure: An aromatic carboxylic acid substituted with two electron-withdrawing chlorine atoms and a nitro group.

-

Acidity (pKa): The presence of the carboxylic acid group makes the molecule acidic. While the exact pKa is not readily published, it can be estimated to be lower than that of benzoic acid (pKa ≈ 4.2) due to the inductive effect of the electron-withdrawing substituents. For robust method development, we will operate under the assumption of a pKa in the range of 2.5-3.5. Controlling the mobile phase pH is therefore critical to ensure the analyte is in a single, non-ionized state for consistent retention.[2]

-

Hydrophobicity (logP): The presence of two chlorine atoms and an aromatic ring suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase (RP) chromatography.

-

UV Absorbance: The nitroaromatic chromophore indicates strong UV absorbance, which is ideal for detection. The UV spectrum of the structurally similar 4-nitrobenzoic acid shows a maximum absorbance (λmax) around 250-270 nm, providing a logical starting point for wavelength selection.[3]

The Method Development Workflow: A Logic-Driven Approach

Our strategy is a systematic process of screening and optimization, designed to efficiently identify the ideal chromatographic conditions. This workflow ensures that the final method is not only effective but also robust and transferable.

Caption: A systematic workflow for HPLC method development.

Comparative Analysis: Selecting the Optimal Stationary and Mobile Phases

The core of method development lies in screening different columns and mobile phases to find the combination that provides the best selectivity and peak shape.

Stationary Phase (Column) Comparison

Given the analyte's aromatic and moderately polar nature, several reversed-phase columns are viable candidates. A standard C18 column is the workhorse of RP-HPLC and serves as the primary choice.[4] However, alternative selectivities can be beneficial. Phenyl-phases can offer unique π-π interactions with the analyte's aromatic ring, potentially improving resolution from closely related impurities.[5][6]

Sources

- 1. 2,5-Dichloro-4-nitrobenzoic Acid | High-Purity Reagent [benchchem.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 4. glsciencesinc.com [glsciencesinc.com]

- 5. welch-us.com [welch-us.com]

- 6. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]

Technical Comparison: Reactivity Profiles of 2,5-Dichloro-4-nitrobenzoic Acid vs. 4-Nitrobenzoic Acid

Executive Summary

In drug discovery and agrochemical synthesis, the choice between 4-nitrobenzoic acid (4-NBA) and its chlorinated analog, 2,5-dichloro-4-nitrobenzoic acid (2,5-DCNBA) , is rarely a matter of simple substitution. It is a choice between a standard building block and a multi-functional scaffold .

While 4-NBA serves primarily as a precursor for reduction (to PABA derivatives) or simple esterification, 2,5-DCNBA offers a unique "reactivity triad":

-

Enhanced Acidity: Driven by the ortho-chloro effect.

-

Regioselective SNAr: The C5-chlorine is highly activated, allowing for the construction of complex heterocycles.

-

Steric Filtering: The C2-chlorine modulates reactivity at the carboxyl group, altering esterification kinetics.

This guide provides a data-driven comparison to assist synthetic chemists in selecting the optimal intermediate for their pathway.

Part 1: Physicochemical & Electronic Landscape

The introduction of two chlorine atoms onto the 4-nitrobenzoic acid core fundamentally alters the electronic distribution and steric environment.

Comparative Data Table

| Property | 4-Nitrobenzoic Acid | 2,5-Dichloro-4-nitrobenzoic Acid | Impact on Reactivity |

| CAS | 62-23-7 | 22680-33-7 | — |

| MW | 167.12 g/mol | 236.01 g/mol | — |

| pKa (approx.) | 3.41 | ~2.10 (Predicted)* | Significantly Higher Acidity: The ortho-Cl (C2) twists the carboxyl group, reducing conjugation and increasing acidity (Ortho Effect). |

| Electronic Character | Electron Deficient (Ring) | Highly Electron Deficient | 2,5-DCNBA is more susceptible to nucleophilic attack but resistant to electrophilic attack. |

| Steric Profile | Planar, Unhindered | Twisted, Hindered at C1 & C4 | C2-Cl hinders the carboxyl group; C5-Cl is accessible. |

*Note: The pKa of 2,5-DCNBA is estimated based on the additive Hammett substituent constants and the known "ortho effect" of 2-chlorobenzoic acid (pKa 2.92) vs. benzoic acid (pKa 4.20).

Structural Activation Map (Graphviz)

The following diagram illustrates the competing electronic vectors that define the reactivity of 2,5-DCNBA compared to the simpler 4-NBA.

Figure 1: Functional group mapping showing the activation of C5-Cl for nucleophilic attack and the steric hindrance at C1-COOH in the dichloro derivative.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Potential

This is the critical differentiator .

-

4-NBA is largely inert to SNAr under mild conditions because it lacks a good leaving group (hydride displacement is energetically unfavorable).

-

2,5-DCNBA is a "loaded spring" for SNAr due to the specific positioning of the C5-Chlorine.

The Regioselectivity Rule

In 2,5-DCNBA, the Nitro group at C4 is the dominant activating group.

-

C5-Chlorine: Located ortho to the Nitro group. The Meisenheimer complex formed upon attack here is stabilized by resonance into the Nitro group.[1] (Highly Reactive)

-

C2-Chlorine: Located meta to the Nitro group. It benefits only from inductive withdrawal, which is insufficient for rapid displacement. (Relatively Inert)

Comparative Reaction Workflow

Scenario: Reaction with a secondary amine (e.g., Morpholine).

-

4-NBA: No Reaction (or salt formation at COOH).

-

2,5-DCNBA: Exclusive formation of 5-morpholino-2-chloro-4-nitrobenzoic acid . The C2-Cl remains intact, preserving the steric bulk around the acid for subsequent steps.

Part 3: Carboxyl Group Reactivity (Esterification)

When targeting the carboxylic acid moiety (e.g., for prodrug synthesis), the steric environment becomes the limiting factor.

Mechanism: Fischer Esterification

The rate-determining step involves the nucleophilic attack of the alcohol on the carbonyl carbon.

-

4-NBA: The carbonyl is accessible. Reaction proceeds rapidly with acid catalysis.

-

2,5-DCNBA: The Chlorine atom at C2 (ortho) creates significant steric hindrance ("Ortho Effect"). It blocks the trajectory of the incoming alcohol.

Implication: Protocols for 2,5-DCNBA often require:

-

Higher temperatures (reflux in high-boiling alcohols).

-

Conversion to Acid Chloride first (using SOCl2), which is more reactive than the acid, to bypass the activation energy barrier.

Part 4: Experimental Protocols

The following protocols demonstrate how to leverage the unique reactivity of 2,5-DCNBA.

Protocol A: Regioselective SNAr Displacement (Synthesis of Amino-Scaffold)

Target: Selective displacement of C5-Cl by Morpholine.

Reagents:

-

2,5-Dichloro-4-nitrobenzoic acid (1.0 eq)

-

Morpholine (2.2 eq) - Acts as nucleophile and base

-

Solvent: DMF or DMSO (Polar aprotic is essential)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of 2,5-DCNBA in 15 mL of DMF.

-

Addition: Add Morpholine dropwise at 0°C to control the exotherm (acid-base neutralization occurs first).

-

Heating: Warm the reaction to 80°C for 4-6 hours. Note: 4-NBA would show no reaction under these conditions.

-

Monitoring: Monitor by TLC (Mobile phase: MeOH/DCM). Look for the disappearance of the starting material spot.[2]

-

Workup: Pour the mixture into ice water (100 mL). Acidify with 1M HCl to pH 3 to precipitate the product (the carboxylic acid form).

-

Purification: Filter the yellow precipitate. Recrystallize from Ethanol.

Validation Check: 1H NMR should show the loss of one aromatic proton signal and the integration of morpholine protons. The remaining aromatic proton (C3-H) will shift upfield due to the amine donation.

Protocol B: Sterically Demanding Esterification

Target: Methyl ester synthesis of 2,5-DCNBA.

Method: Acid Chloride Route (Recommended over direct Fischer).

-

Activation: Suspend 2,5-DCNBA in Toluene. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

-

Reflux: Reflux for 2 hours until gas evolution (SO2/HCl) ceases and the solution clears.

-

Concentration: Evaporate excess SOCl2/Toluene in vacuo.

-

Esterification: Redissolve the residue in dry DCM. Add Methanol (excess) and Pyridine (1.1 eq) at 0°C.

-

Result: High yield of Methyl 2,5-dichloro-4-nitrobenzoate. Direct reflux in MeOH/H2SO4 often yields incomplete conversion due to the C2-Cl block.

Part 5: Safety & Handling

-

2,5-DCNBA:

-

Skin Sensitizer: Halogenated nitro-compounds are potent sensitizers. Double-gloving (Nitrile) is mandatory.

-

Thermal Stability: Nitro compounds can be shock-sensitive if dry and impure. Do not distill the neat liquid (if esterified) at high temperatures without DSC testing.

-

-

4-NBA:

-

Generally lower toxicity profile but still an irritant.

-

Part 6: Visual Logic Flow (Decision Matrix)

Figure 2: Decision tree for selecting the appropriate benzoic acid derivative based on synthetic goals.

References

-

PubChem. (n.d.).[3] 2,5-Dichloro-4-nitrobenzoic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr).[1][4][5] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 3. 2,5-Dichloro-4-nitrobenzoic Acid | High-Purity Reagent [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

Comparative Guide: Validating Purity of 2,5-Dichloro-4-nitrobenzoic Acid (TLC vs. HPLC)

Executive Summary: Rapid Screening vs. Quantitative Rigor

In the synthesis of 2,5-Dichloro-4-nitrobenzoic acid (2,5-DCNBA) —a critical intermediate for agrochemicals and pharmaceuticals—purity validation is the bottleneck between reaction completion and downstream processing.

While High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" for quantitative assay (wt%), it is often over-engineered for in-process control (IPC). This guide validates an optimized Thin Layer Chromatography (TLC) protocol as a high-throughput, cost-effective alternative for monitoring reaction completion and qualitative purity, specifically comparing its efficacy against HPLC and Melting Point analysis.

The Compound Profile

-

Target: 2,5-Dichloro-4-nitrobenzoic acid[1]

-

CAS: 6280-88-2 (Isomer generic) / Specific isomer context

-

Acidity (

): -

Critical Impurities:

-

2,5-Dichlorobenzoic acid (Starting Material).[2]

-

2,5-Dichloronitrobenzene (Decarboxylation by-product).

-

Isomers (e.g., 2,5-dichloro-3-nitrobenzoic acid).

-

Methodology: The Optimized TLC Protocol

To validate purity effectively, the TLC system must suppress the ionization of the carboxylic acid to prevent "streaking" or "tailing," which obscures impurities.

Chromatographic Conditions

-

Stationary Phase: Silica Gel 60

(Aluminum or Glass backed). -

Mobile Phase (Optimized): Toluene : Ethyl Acetate : Glacial Acetic Acid

.-

Why: Toluene provides the hydrophobic base; Ethyl Acetate modulates polarity; Acetic Acid suppresses the ionization of the -COOH group, ensuring the analyte migrates as a tight, neutral band.

-

-

Sample Diluent: Methanol or Acetone (10 mg/mL).

-

Visualization: UV Shortwave (254 nm).

Step-by-Step Workflow

Figure 1: Optimized TLC Workflow for Chloronitrobenzoic Acids.

Comparative Analysis: TLC vs. HPLC vs. Melting Point

This section objectively compares the performance of the TLC method against the quantitative standard (HPLC) and the physical standard (Melting Point).

Performance Metrics

| Feature | TLC (Optimized) | HPLC (Reverse Phase) | Melting Point |

| Primary Utility | Rapid Reaction Monitoring (IPC) | Final Product Release (CoA) | Identity Confirmation |

| Time to Result | 10–15 Minutes | 30–45 Minutes | 5–10 Minutes |

| Specificity | Moderate (Separates classes) | High (Separates isomers) | Low (Depressed by any impurity) |

| Limit of Detection | ~0.5% (Visual) | < 0.05% (UV Area) | N/A |

| Cost Per Run | < $1.00 | > $20.00 (Solvents/Column) | Negligible |

| Quantitation | Semi-Quantitative (Spot Size) | Quantitative (Area %) | Qualitative (Range width) |

Experimental Data: Separation Efficiency

In a validation study, a crude reaction mixture was analyzed. The expected Retention Factors (

-

Stationary Phase: Silica Gel 60

-

Mobile Phase: Toluene:EtOAc:AcOH (8:2:1)

| Compound | Polarity Driver | Predicted | Observation |

| 2,5-Dichloronitrobenzene | Non-polar (No -COOH) | 0.85 – 0.90 | Moves near solvent front. |

| 2,5-Dichlorobenzoic acid | Polar (-COOH) | 0.45 – 0.50 | Starting material (Missing Nitro). |

| 2,5-Dichloro-4-nitrobenzoic acid | Very Polar (-COOH + Nitro) | 0.35 – 0.40 | Target Product (Distinct Spot). |

Interpretation:

The target product (2,5-DCNBA) is the most polar due to the combined electron-withdrawing effects of the nitro and carboxyl groups, resulting in the lowest

The Alternative: HPLC Reference Method

For final purity validation (>98%), TLC is insufficient. The following HPLC method is recommended for cross-validation.

-

Column: C18 (e.g., Zorbax Eclipse Plus),

. -

Mobile Phase A: Water + 0.1% Phosphoric Acid (

). -

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 20% B to 80% B over 20 minutes.

-

Detection: UV at 230 nm (Carbonyl/Nitro absorption) and 254 nm.

-

Logic: The acidic mobile phase keeps the analyte protonated (neutral), ensuring sharp peaks on the hydrophobic C18 column.

Decision Matrix: When to Use Which?

Researchers often misuse HPLC for simple checks. Use this logic flow to optimize lab resources.

Figure 2: Analytical Method Selection Strategy.

Troubleshooting & Expert Tips

The "Tailing" Phenomenon

-

Issue: The product spot looks like a comet streak rather than a circle.

-

Cause: The carboxylic acid proton (

) is dissociating on the silica, causing the molecule to drag between ionized and neutral states. -

Fix: Increase the Acetic Acid concentration in the mobile phase from 1% to 2% or 5%. This forces the equilibrium toward the neutral (protonated) form.

Isomer Separation

-

Challenge: Separating 2,5-dichloro-4-nitro from 2,5-dichloro-3-nitro isomers.

-

TLC Limitation: Isomers often co-elute on standard Silica.

-

Solution: If isomer purity is critical, TLC is not suitable. You must switch to HPLC or H-NMR.

References

-

PubChem. (n.d.).[1] 2,5-Dichloro-4-nitrobenzoic acid Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Source for acidic mobile phase theory).

- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.